molecular formula C10H11NO2 B1208349 5,6-Methylenedioxy-2-aminoindane CAS No. 132741-81-2

5,6-Methylenedioxy-2-aminoindane

Cat. No.: B1208349
CAS No.: 132741-81-2
M. Wt: 177.2 g/mol
InChI Key: FQDRMHHCWZAXJM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,6-Methylenedioxy-2-aminoindane plays a significant role in biochemical reactions by selectively releasing serotonin. It inhibits the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates its selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and this compound, greater extracellular concentrations of monoamine neurotransmitters, most significantly serotonin, were observed .

Cellular Effects

This compound influences various types of cells and cellular processes by selectively releasing serotonin in the brain. This compound has little effect on dopamine or noradrenaline levels, producing empathogenic effects without any stimulant action . It has been shown to increase blood pressure similar to 125 mg of MDMA but does not increase heart rate or body temperature . Additionally, it increases cortisol and prolactin levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased extracellular concentrations of these neurotransmitters, particularly serotonin . The chemical structure of this compound is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and does not degrade quickly. In in vitro and in vivo studies, it has been shown to produce long-term effects on cellular function, including increased extracellular concentrations of serotonin . The compound remains detectable in serum for at least 4 days and in urine for at least 6 days .

Dosage Effects in Animal Models

Metabolic Pathways

The metabolism of this compound involves oxidative demethylenation followed by O-methylation and N-acetylation . These pathways give rise to five metabolites, namely, 5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-5,6-methylenedioxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane . The main portion of administered this compound is excreted unchanged .

Transport and Distribution

This compound is transported and distributed within cells and tissues by interacting with the serotonin transporter (SERT) . This interaction facilitates its selective release of serotonin in the brain . The compound is well-distributed in the body and remains detectable in serum and urine for several days .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin . This localization is crucial for its function as a selective serotonin releasing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-2-aminoindane can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid . The synthetic route involves converting the acid to its acid chloride, which is then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with hydrochloric acid affords the hydroxyimino ketone . This intermediate is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes with optimizations for scale, yield, and purity. Industrial processes would also incorporate stringent safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 5,6-Methylenedioxy-2-aminoindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert intermediates to the desired aminoindane.

    Substitution: Substitution reactions can modify the functional groups attached to the indane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon in glacial acetic acid with catalytic sulfuric acid is used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction and substitution can produce various substituted aminoindanes.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRMHHCWZAXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157741
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-81-2
Record name MDAI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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